Melithiazol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

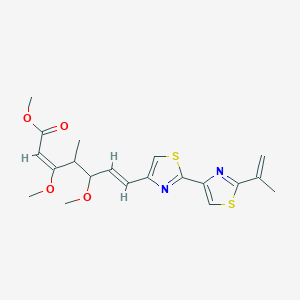

Melithiazol B is a natural product found in Melittangium lichenicola and Archangium gephyra with data available.

Aplicaciones Científicas De Investigación

Antifungal Activity

Melithiazol B exhibits significant antifungal properties, making it a candidate for therapeutic applications against fungal infections. Research indicates that melithiazols, including this compound, have high antifungal activity while being less toxic than related compounds such as myxothiazol A. In assays using mouse cell cultures, this compound demonstrated effective growth inhibition against various fungal strains without the high toxicity associated with other myxothiazols .

Case Study: Antifungal Efficacy

- Study : Isolated from the culture broth of Melittangium lichenicola.

- Findings : Showed effective inhibition of fungal growth in vitro.

- Comparison : Less toxic than myxothiazol A in mammalian cell assays .

Pharmaceutical Development

This compound's properties have led to its exploration in pharmaceutical formulations. The compound's ability to inhibit key metabolic processes in fungi positions it as a potential lead compound for drug development against resistant fungal strains. Furthermore, advancements in biocombinatorial methods allow for the enhancement of its pharmacological properties through genetic engineering techniques .

Research Insights

- Biosynthesis : The genes responsible for synthesizing melithiazols have been characterized, enabling recombinant production methods that can yield higher quantities of this compound with improved efficacy .

- Pharmaceutical Formulations : Ongoing research focuses on formulating melithiazols into effective antifungal agents with reduced toxicity profiles.

Agricultural Applications

Beyond its pharmaceutical potential, this compound shows promise in agricultural applications as a biopesticide. Its antifungal properties can be harnessed to protect crops from fungal pathogens, thus contributing to sustainable agriculture practices.

Case Study: Biopesticide Development

- Objective : Evaluate the efficacy of this compound as a natural fungicide.

- Results : Preliminary studies indicate effective control of fungal pathogens on crops without harmful effects on beneficial organisms .

Cosmetic Applications

Emerging research suggests that this compound could be utilized in cosmetic formulations due to its antimicrobial properties. Its incorporation into skin care products may enhance their efficacy against fungal skin infections while providing a safer alternative compared to synthetic preservatives.

Análisis De Reacciones Químicas

Enzymatic Inhibition Mechanism

Melithiazol B targets mitochondrial complex III, disrupting electron transport via competitive inhibition at the quinol oxidation site (Q₀ site) :

Reaction :

NADH+H++QComplex IIINAD++QH2(Blocked by Melithiazol B)

Data :

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (NADH oxidation) | 0.8 nM (beef heart mitochondria) | |

| Antifungal activity (MIC) | 0.2 µg/mL (Candida albicans) | |

| Toxicity (mouse cell lines) | 10× lower than myxothiazol A |

Structural insights :

-

The β-methoxyacrylate moiety binds to cytochrome b, inducing a red shift in the reduced spectrum (λₘₐₓ = 567 nm → 558 nm) .

-

Methylation at C-3 enhances target specificity compared to non-methylated analogs .

Oxidative Degradation Pathways

This compound undergoes oxidative degradation under UV light or enzymatic catalysis, forming hydroperoxide intermediates :

Reactions :

-

Primary oxidation :

Melithiazol B+O2UVHydroperoxide 7(C 8 position) -

Secondary oxidation :

Hydroperoxide 7NaBH4Dihydroxy derivative

Degradation products :

| Product | Structure | Biological Activity |

|---|---|---|

| Hydroperoxide 7 | C-8 hydroperoxide | Loss of antifungal activity |

| Dihydroxy derivative | C-8/C-9 diol | Inactive |

Biocombinatorial Modifications

Gene-cluster engineering in Melittangium lichenicola enables structural diversification :

Propiedades

Fórmula molecular |

C20H24N2O4S2 |

|---|---|

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C20H24N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-11,13,16H,1H2,2-6H3/b8-7+,17-9+ |

Clave InChI |

MIUFOGFASQSNPX-ITDUAQOSSA-N |

SMILES isomérico |

CC(C(/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)/C(=C\C(=O)OC)/OC |

SMILES canónico |

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC |

Sinónimos |

melithiazol B melithiazol-B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.